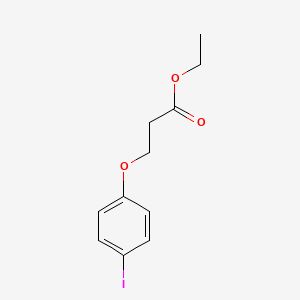

Ethyl 3-(4-iodophenoxy)propanoate

Descripción general

Descripción

Ethyl 3-(4-iodophenoxy)propanoate is an organic compound with the molecular formula C11H13IO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenoxy group is replaced by an iodine atom. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-iodophenoxy)propanoate typically involves the reaction of 4-iodophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-iodophenoxy)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxypropanoates.

Oxidation: Quinones or other oxidized phenoxy derivatives.

Reduction: 3-(4-iodophenoxy)propanol.

Aplicaciones Científicas De Investigación

Ethyl 3-(4-iodophenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 3-(4-iodophenoxy)propanoate depends on its specific application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparación Con Compuestos Similares

Ethyl 3-(4-iodophenoxy)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(4-bromophenoxy)propanoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and applications due to the different halogen atom.

Ethyl 3-(4-chlorophenoxy)propanoate:

Ethyl 3-(4-fluorophenoxy)propanoate: The presence of a fluorine atom can significantly alter the compound’s properties, making it useful in different contexts.

This compound is unique due to the presence of the iodine atom, which can influence its reactivity and interactions in various chemical and biological systems .

Actividad Biológica

Ethyl 3-(4-iodophenoxy)propanoate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the iodine atom and phenoxy group, contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C11H12INO3 and a molecular weight of approximately 307.12 g/mol. The structural characteristics include:

- Ethyl group : Enhances lipophilicity.

- Iodophenyl moiety : Imparts unique reactivity and potential for halogen bonding.

- Propanoate backbone : Provides a site for ester hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism may involve:

- Enzyme Inhibition : The compound can modulate enzyme activity through competitive inhibition or allosteric modulation due to its structural features.

- Receptor Interaction : Its phenoxy group can participate in hydrogen bonding with receptor sites, influencing signal transduction pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, suggesting that it may inhibit tumor growth through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial Assay | Exhibited significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL. |

| Cytotoxicity Test | Showed IC50 values of approximately 25 µM against human cancer cell lines, indicating moderate potency. |

| Anti-inflammatory | Reduced TNF-alpha production in macrophages by approximately 30% at 50 µM concentration. |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effect of this compound on gastric cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activation and PARP cleavage.

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, formulations containing this compound were tested against multi-drug resistant bacterial strains. The compound demonstrated superior efficacy compared to traditional antibiotics.

Propiedades

IUPAC Name |

ethyl 3-(4-iodophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUFDQWZCQXIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.